molecular formula C9H13NO B1282906 4-(Aminomethyl)-2,6-dimethylphenol CAS No. 876-15-3

4-(Aminomethyl)-2,6-dimethylphenol

Cat. No.: B1282906
CAS No.: 876-15-3
M. Wt: 151.21 g/mol
InChI Key: YZNPLEYSBNPOLB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C9H13NO It consists of a phenol ring substituted with an aminomethyl group at the 4-position and two methyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For example, the compound can be prepared by the reduction of 4-((4-methoxyphenyl)aminomethyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . The reaction is typically carried out in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group or other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(Aminomethyl)-2,6-dimethylphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound may be used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the production of dyes, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenol ring may also participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxyphenyl)aminomethyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

4-(Aminomethyl)-2,6-dimethylphenol is unique due to its specific substitution pattern on the phenol ring. The presence of both aminomethyl and methyl groups at distinct positions provides unique chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

4-(aminomethyl)-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNPLEYSBNPOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546276
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-15-3
Record name 4-(Aminomethyl)-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-Hydroxy-3,5-dimethyl-benzaldehyde oxime (1.0 grams, 6.06 mmole) in acetic acid (30 ml) and Zn dust (4.0 grams, 61.2 mmole) was stirred at ˜60° C. for 2 hours. The mixture was filtered through celite, basified by aqueous ammonium hydroxide and extracted with chloroform. The combined extracts were dried over MgSO4, filtered, and concentrated to give a foam (0.90 g). MW 151; MS (m/e) 151 (M+).
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1 g
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4 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of LiAlH4 (1.51 g, 39.8 mmol) in diethyl ether (40 mL) a solution of 4-hydroxy-3,5-dimethylbenzonitrile (4.89 g, 33.2 mmol) in diethyl ether (20 mL) and THF (10 mL) is added dropwise at rt. The mixture is stirred at rt for 22 h before it is cooled with an ice-bath and carefully treated with water (10 mL), acidified with 25% aq. HCl and diluted with water (30 mL). The mixture is extracted with diethyl ether. The etheral extract is discarded. The aqueous phase is basified to pH˜8 by adding solid NaHCO3, saturated with NaCl, and extracted with diethyl ether followed by EA. The combined organic extracts are dried over MgSO4 and evaporated to leave 4-aminomethyl-2,6-dimethyl-phenol (1.20 g) as a solid. LC-MS: tR=0.51 min, [M+1]+=152.19.
Quantity
1.51 g
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reactant
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4.89 g
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40 mL
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20 mL
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10 mL
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30 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Aminomethyl)-2,6-dimethylphenol
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